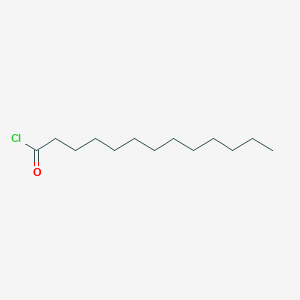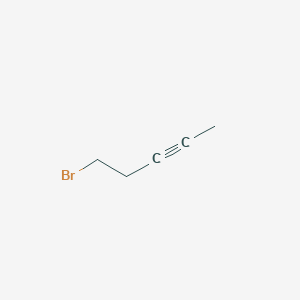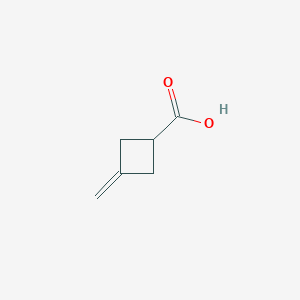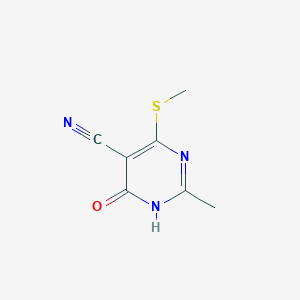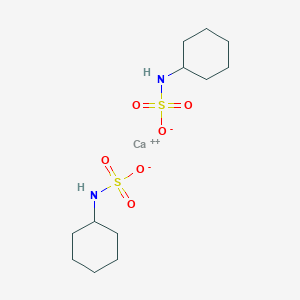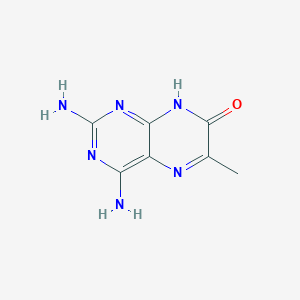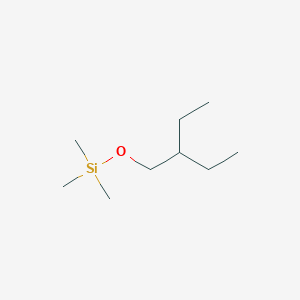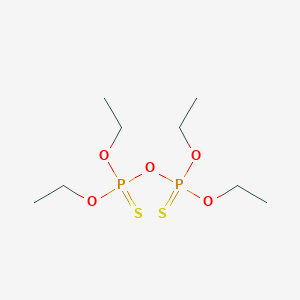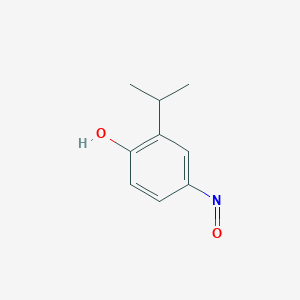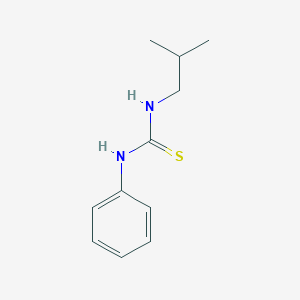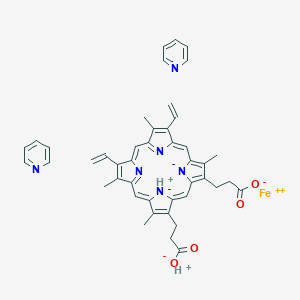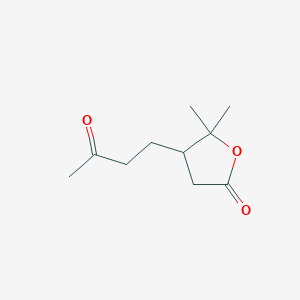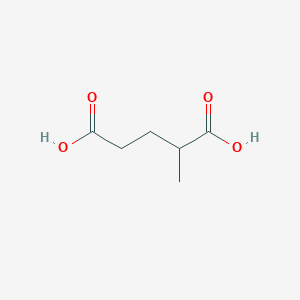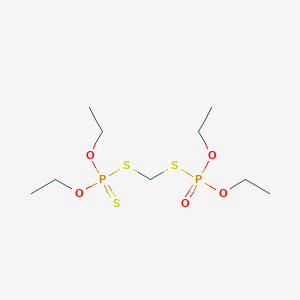
Ethion monoxon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethion monoxon is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action has been investigated in detail. Ethion monoxon has been found to have several biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wirkmechanismus
The mechanism of action of ethion monoxon is based on its ability to bind to specific sites on enzymes and proteins. This binding can result in the inhibition of enzyme activity or the disruption of protein-protein interactions. The exact mechanism of action of ethion monoxon varies depending on the specific enzyme or protein being targeted.
Biochemische Und Physiologische Effekte
Ethion monoxon has several biochemical and physiological effects that make it a valuable tool for laboratory experiments. One of the most significant effects is its ability to inhibit enzyme activity. This inhibition can be used to investigate the function and regulation of specific enzymes.
Ethion monoxon has also been found to disrupt protein-protein interactions. This effect can be used to investigate the function and regulation of specific proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethion monoxon in laboratory experiments is its ability to selectively inhibit enzyme activity or disrupt protein-protein interactions. This selectivity allows researchers to investigate specific enzymes or proteins without affecting other cellular processes.
However, there are also limitations to the use of ethion monoxon in laboratory experiments. One of the main limitations is its potential toxicity. Ethion monoxon has been found to be toxic to certain cell types at high concentrations, limiting its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on ethion monoxon. One area of research is in the development of new synthesis methods that can produce higher yields of pure compound.
Another area of research is in the investigation of the potential therapeutic applications of ethion monoxon. The compound has been found to have activity against several disease targets, making it a promising candidate for drug development.
Finally, further research is needed to investigate the potential toxicity of ethion monoxon and to develop methods for minimizing its toxicity in laboratory experiments.
Synthesemethoden
Ethion monoxon is synthesized by reacting ethion with an alkali metal hydroxide, such as sodium hydroxide. The reaction occurs in an aqueous solution at high temperatures and pressures, resulting in the formation of ethion monoxon. The synthesis method is well-established, and the purity of the resulting compound can be easily controlled.
Wissenschaftliche Forschungsanwendungen
Ethion monoxon has several potential applications in scientific research. One of the most promising areas of research is in the study of enzyme kinetics. Ethion monoxon has been found to inhibit the activity of several enzymes, making it a valuable tool for investigating their function and regulation.
Another area of research where ethion monoxon has been used is in the study of protein-protein interactions. Ethion monoxon has been found to disrupt the interaction between certain proteins, providing insight into their function and potential therapeutic targets.
Eigenschaften
CAS-Nummer |
17356-42-2 |
|---|---|
Produktname |
Ethion monoxon |
Molekularformel |
C9H22O5P2S3 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
diethoxyphosphorylsulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H22O5P2S3/c1-5-11-15(10,12-6-2)18-9-19-16(17,13-7-3)14-8-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
QPNPEPLJFIUWDM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Kanonische SMILES |
CCOP(=O)(OCC)SCSP(=S)(OCC)OCC |
Andere CAS-Nummern |
17356-42-2 |
Synonyme |
ethion monooxon ethion monoxon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



